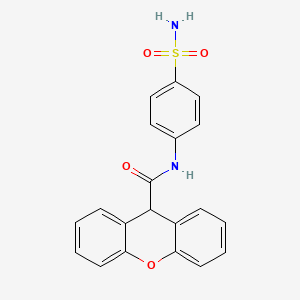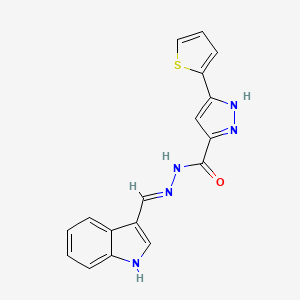![molecular formula C21H24N4 B11676573 1-(Cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11676573.png)
1-(Cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that features a benzimidazole core fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the cyanide group and the cyclohexylamino substituent adds to its chemical versatility and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by cyclization with a pyridine derivative under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the cyanide group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with various molecular targets:
類似化合物との比較
Benzimidazole Derivatives: Such as 2-(2-furyl)-1H-benzimidazole.
Pyrido[1,2-a]benzimidazole Derivatives: Such as 2-phenylpyrido[1,2-a]benzimidazole.
Uniqueness: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to the presence of the cyclohexylamino group, which enhances its lipophilicity and potential biological activity. The cyanide group also provides a reactive site for further chemical modifications .
特性
分子式 |
C21H24N4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
1-(cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-3-16-14(2)17(13-22)21-24-18-11-7-8-12-19(18)25(21)20(16)23-15-9-5-4-6-10-15/h7-8,11-12,15,23H,3-6,9-10H2,1-2H3 |
InChIキー |
WLYGXKYDBOJKSF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11676492.png)
![6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11676494.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11676515.png)
![ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11676517.png)
![6-bromo-2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11676528.png)
![4-(4-Methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B11676532.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11676535.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676543.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11676546.png)

![N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11676555.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676566.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676569.png)
